

Application Notes and Protocols for Sequencing Aspartocin D using 2D NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a lipopeptide antibiotic with activity against Gram-positive bacteria.[1] Like its analogues Aspartocin A, B, and C, it possesses a complex cyclic peptide core, making traditional sequencing methods challenging.[2] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for the complete sequence elucidation and structural analysis of such complex biomolecules in solution.[3][4]

This document provides a detailed guide to the application of 2D NMR for determining the amino acid sequence of **Aspartocin D**. The methodology involves a systematic approach of first identifying individual amino acid spin systems and then linking them together based on through-space correlations.

Principle of 2D NMR-Based Peptide Sequencing

The de novo sequencing of a peptide like **Aspartocin D** via 2D NMR follows a well-established three-step strategy:

Identification of Amino Acid Spin Systems: Each amino acid residue (except proline)
constitutes an isolated spin system, where all non-labile protons are connected through a
network of scalar (J) couplings.[5] Experiments like COSY and TOCSY are used to identify
all protons belonging to a single amino acid residue.



- COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled through two or three bonds (e.g., Hα-Hβ).[6]
- TOCSY (Total Correlation Spectroscopy) extends these correlations to all protons within a spin system, regardless of the number of intervening bonds. For example, a cross-peak between an amide proton (NH) and a methyl proton (Hy) in a valine residue can be observed.[5]
- Sequential Assignment: Once the individual amino acid spin systems are identified, they are ordered according to the peptide sequence. This is achieved using through-space correlations detected in NOESY or ROESY experiments.[7][8] These experiments identify protons that are close in space (< 5 Å), even if they are far apart in the sequence.[9] For sequential assignment, the key correlations are between protons of adjacent residues (i and i+1):
 - \circ daN(i, i+1): NOE between the a-proton of residue i and the amide proton of residue i+1.
 - dNN(i, i+1): NOE between the amide proton of residue i and the amide proton of residue i+1.
 - dβN(i, i+1): NOE between a β-proton of residue i and the amide proton of residue i+1.
- Sequence Assembly and Verification: By "walking" along the peptide backbone using the
 sequential NOEs, the complete amino acid sequence is assembled. The identity of each
 amino acid is confirmed by its characteristic spin system pattern and chemical shifts.[10] For
 cyclic peptides like Aspartocin D, this walk continues until the chain closes on itself,
 confirming the cyclic nature and the complete sequence.

Data Presentation

While the specific NMR data for **Aspartocin D** is not publicly available, the following tables represent the expected proton (¹H) chemical shifts and key sequential NOE correlations, based on the published data for the closely related Aspartocin A.[2]

Table 1: Representative ¹H Chemical Shift Assignments for Aspartocin Core Peptide in DMSO-d₆



Residue	NH (ppm)	Нα (ррт)	Нβ (ррт)	Other Protons (ppm)
Asp ¹	8.23	4.65	2.75, 2.60	-
Dab ²	7.37	4.88	2.90, 2.70	γ: 3.10, 2.95
Pip ³	-	4.90	2.22, 1.39	y: 1.95, 1.70; δ: 3.50, 2.80
MeAsp ⁴	8.85	5.05	3.15	N-Me: 3.00
Asp ⁵	8.77	4.24	2.65, 2.50	-
Gly ⁶	8.45	3.94, 3.46	-	-
Asp ⁷	7.55	4.28	2.70, 2.55	-
Gly ⁸	8.21	3.98, 3.44	-	-
Dab ⁹	9.66	4.50	2.85, 2.65	y: 3.05, 2.90
Val ¹⁰	7.00	4.10	2.05	у-CH ₃ : 0.90, 0.85
Pro ¹¹	-	4.15	2.10, 1.80	y: 1.90, 1.80; δ: 3.60, 3.40

Note: Dab = α , β -diaminobutyric acid; Pip = Pipecolic acid; MeAsp = β -methyl-aspartic acid. Chemical shifts are illustrative and may vary.

Table 2: Key Sequential NOE Correlations for Peptide Backbone Assembly



From Residue (i)	To Residue (i+1)	Observed NOE Cross-Peak
Asp¹ (Hα)	Dab² (NH)	dαN(1, 2)
Dab² (Hα)	Pip³ (Hδ)	dαδ(2, 3)
Pip³ (Hα)	MeAsp ⁴ (NH)	dαN(3, 4)
MeAsp ⁴ (Hα)	Asp⁵ (NH)	dαN(4, 5)
Asp ⁵ (Hα)	Gly ⁶ (NH)	dαN(5, 6)
Gly ⁶ (Hα)	Asp ⁷ (NH)	dαN(6, 7)
Asp ⁷ (Hα)	Gly ⁸ (NH)	dαN(7, 8)
Gly ⁸ (Hα)	Dab ⁹ (NH)	dαN(8, 9)
Dab ⁹ (Hα)	Val ¹⁰ (NH)	dαN(9, 10)
Val ¹⁰ (Hα)	Pro ¹¹ (Hδ)	dαδ(10, 11)
Pro ¹¹ (Hα)	Dab² (NH)	dαN(11, 2) - Ring Closure

Note: For proline and other N-substituted residues, the correlation is often to a δ -proton instead of an amide proton.

Experimental Protocols Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

- Dissolution: Dissolve ~1-5 mg of purified Aspartocin D in 0.5 mL of a deuterated solvent. A mixture of 90% H₂O / 10% D₂O is common for observing exchangeable amide protons, though DMSO-d₆ can also be used for better resolution of these signals.[2][7]
- Concentration: The final peptide concentration should be in the range of 1-5 mM.[8]
- pH Adjustment: Adjust the pH of the sample to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6). This can be done by adding microliter amounts of dilute DCI or NaOD.



- Internal Standard: Add a small amount of an internal reference standard, such as DSS or TSP, for accurate chemical shift referencing.
- Transfer: Transfer the final solution to a high-quality NMR tube (e.g., Shigemi or equivalent).

2D NMR Data Acquisition

The following are starting-point parameters for experiments on a 600 MHz spectrometer.[11] Optimization will be required based on the specific instrument and sample.

- a) 2D 1H-1H TOCSY
- Purpose: To identify all protons within each amino acid's spin system.
- Pulse Program:dipsi2etgp or equivalent with water suppression (e.g., Watergate).
- Temperature: 298 K.
- Spectral Width: 12-14 ppm in both dimensions.
- Data Points: 4096 (F2) x 512 (F1).
- Mixing Time: 60-80 ms. This duration is typically sufficient to allow magnetization transfer throughout most amino acid side chains.[11]
- Relaxation Delay: 1.5 s.
- Number of Scans: 8-16 per increment.
- b) 2D ¹H-¹H DQF-COSY
- Purpose: To identify 2- and 3-bond J-couplings, useful for distinguishing certain amino acids (e.g., Thr, Ile, Val) and confirming TOCSY assignments.
- Pulse Program:cosygpqf or equivalent.
- Parameters: Similar to TOCSY, but without a mixing time.
- Number of Scans: 4-8 per increment.



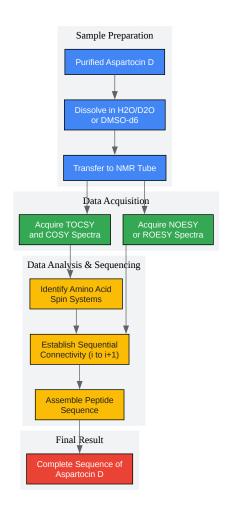
c) 2D 1H-1H NOESY/ROESY

- Purpose: To identify through-space correlations for sequential assignment. NOESY is standard, but ROESY is preferred for molecules in the intermediate size range where the NOE effect may be close to zero.[12][13]
- Pulse Program:noesygpphzs (NOESY) or roesyetgp (ROESY) with water suppression.
- Temperature: 298 K.
- Spectral Width: 12-14 ppm in both dimensions.
- Data Points: 4096 (F2) x 512 (F1).
- Mixing Time (NOESY): 150-300 ms. A range of mixing times may be necessary to distinguish direct NOEs from spin diffusion artifacts.[11][12]
- Spin-lock Time (ROESY): 150-250 ms.[14]
- Relaxation Delay: 1.5 2.0 s.
- Number of Scans: 16-64 per increment, as NOE signals are typically weak.

Visualizations

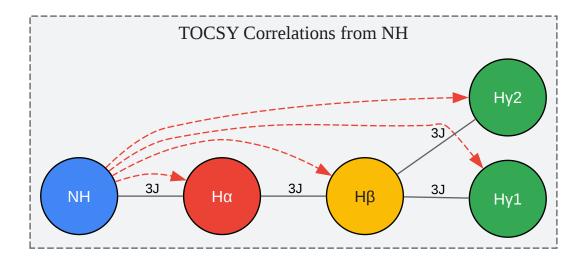
The following diagrams illustrate the logical workflow and key principles in the NMR sequencing process.





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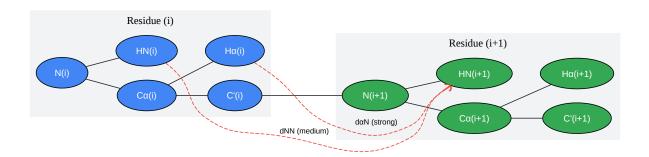
Caption: Experimental workflow for sequencing **Aspartocin D**.





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Caption: TOCSY identifies all protons in a Valine spin system.



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Caption: NOESY connects adjacent residues via through-space correlations.

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